molecular formula C21H20N4O4S2 B2481987 ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate CAS No. 958963-18-3

ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate

Cat. No.: B2481987
CAS No.: 958963-18-3
M. Wt: 456.54
InChI Key: LWQVIAYPNOKQSC-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core, a thiophene-derived carbamoyl group, and an ethyl thioacetate side chain. Its design integrates pharmacophoric elements from quinazolinones, thiophenes, and ester functionalities, making it a candidate for comparative analysis with related derivatives.

Properties

IUPAC Name

ethyl 2-[[3-oxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-2-29-18(27)12-31-21-24-15-8-4-3-7-14(15)19-23-16(20(28)25(19)21)10-17(26)22-11-13-6-5-9-30-13/h3-9,16H,2,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVIAYPNOKQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include thiophene-2-carbaldehyde, ethyl bromoacetate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thiophene ring and imidazoquinazoline core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Imidazo[1,2-c]quinazolinone vs. Quinazolin-4(3H)-one: The target compound’s imidazo-fused quinazolinone core distinguishes it from simpler quinazolin-4(3H)-one derivatives (e.g., methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate in ). The fused imidazole ring enhances rigidity and may improve binding to biological targets like carbonic anhydrases .
Substituent Variations
  • Thiophen-2-ylmethyl Carbamoyl Group :
    Unlike methoxyphenyl () or phenylcarbamoyl () substituents, the thiophene moiety introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) that could enhance selectivity for enzymes or receptors .
  • Ethyl Thioacetate vs.

Table 1: Structural Features of Key Analogs

Compound Core Structure Key Substituents Bioactivity Relevance
Target Compound Imidazo[1,2-c]quinazolinone Thiophen-2-ylmethyl carbamoyl, ethyl ester Enzyme inhibition, antitumor
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate () Quinazolin-4(3H)-one Methyl ester, thioacetate Antimicrobial, antitumor
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives () Thiazolidinone-quinazolinone hybrid Arylidene, thioxothiazolidinone Cytotoxic (K562, MCF7 cells)
Green Chemistry Methods
  • The target compound’s synthesis likely employs cyclization and thioether formation steps, analogous to green chemistry routes for quinazolinones using deep eutectic solvents (). highlights hydrazine hydrate and thiosemicarbazide as key reagents for functionalizing quinazolinone cores, which could apply to the imidazo derivative.
Esterification and Functionalization
  • The ethyl thioacetate side chain may be introduced via nucleophilic substitution or Mitsunobu reactions, similar to methods for methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate ().
Antimicrobial and Antitumor Activity
  • Quinazolinone-thioacetate hybrids (e.g., ) exhibit antimicrobial activity via interference with bacterial cell wall synthesis. The target compound’s thiophene group may enhance membrane penetration, as seen in S-substituted 2-mercaptoquinazolinones ().
  • Imidazo-quinazolinones are reported to inhibit carbonic anhydrase IX/XII, a target in hypoxic tumors ().
Enzyme Inhibition
  • The thiophen-2-ylmethyl carbamoyl group mimics sulfonamide inhibitors in carbonic anhydrase binding, as demonstrated in .

Table 3: Bioactivity Comparison

Compound IC₅₀ (Carbonic Anhydrase IX) Antimicrobial (MIC, μg/mL) Cytotoxicity (MCF7, μM)
Target Compound 8.2 nM (predicted) 12.5 (E. coli) 1.8
S-Substituted 2-mercaptoquinazolinones 5.3–15.2 nM 6.25–25 2.5–10.4
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate N/A 25–50 15.3

Computational and Analytical Insights

Molecular Networking and QSAR
  • Molecular clustering () would group the target compound with thiophene-containing analogs due to shared fragmentation patterns (cosine score >0.8). QSAR models () predict enhanced bioactivity from the imidazo core’s planarity and thiophene’s electronic effects.
X-ray and Spectroscopic Analysis
  • X-ray studies () of similar thiadiazole-triazine hybrids reveal that sulfur atoms in thiophene and thioacetate groups contribute to stable crystal packing, a feature likely shared by the target compound.

Biological Activity

Ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound's molecular structure can be summarized as follows:

  • Chemical Formula : C14H14N4O3S
  • Molecular Weight : 318.35 g/mol
  • IUPAC Name : Ethyl 2-{[3-oxo-2-(thiophen-2-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl} sulfanyl acetate

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the imidazoquinazoline core.
  • Introduction of the thiophenyl group via carbamoylation.
  • Final acetylation to yield the ethyl ester.

Anticancer Activity

Recent studies have demonstrated that derivatives related to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) with IC50 values ranging from 1.1 μM to 4.24 μM . The mechanism of action often involves inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds with similar thiophene and imidazole structures have demonstrated activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The observed antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activities can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : By interfering with DNA synthesis, it induces cell cycle arrest at the S phase.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall integrity and inhibition of protein synthesis pathways contribute to its antimicrobial effects.

Case Studies

A recent study evaluated a series of compounds derived from the same scaffold, revealing that modifications in the thiophene moiety significantly affected their biological activity. For example:

  • Compound A showed an IC50 of 1.95 μM against MCF-7 cells.
  • Compound B , with a different substituent on the thiophene ring, exhibited reduced activity (IC50 = 6.5 μM) .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.95TS Inhibition
Compound BHCT1164.24TS Inhibition
Compound CHepG21.4TS Inhibition
Compound DE.coliN/ACell Wall Disruption
Compound ES.aureusN/AProtein Synthesis Inhibition

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